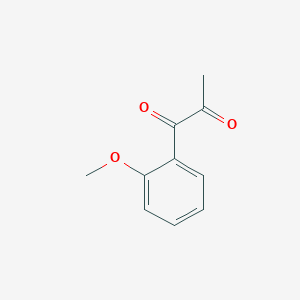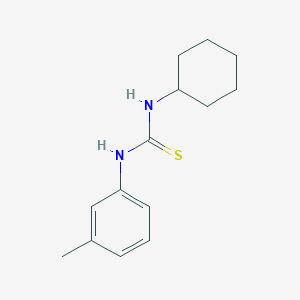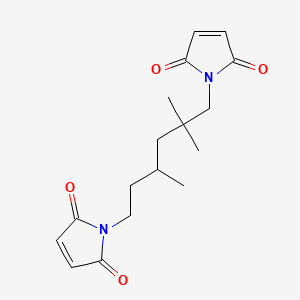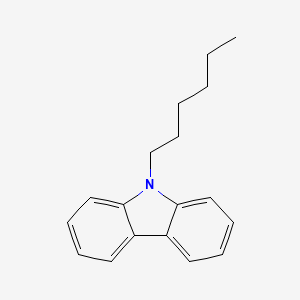
9-Hexylcarbazole
Übersicht
Beschreibung
9-Hexylcarbazole is a chemical compound with the molecular formula C18H21N . It is a derivative of carbazole, a class of organic compounds that have been of great interest for chemists and material scientists due to their intrinsic photophysical and redox properties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of new organic small molecules. These molecules consist of electron-withdrawing benzoyl and electron-donating this compound and phenoxazine (or 9,9-dimethyl-9,10-dihydroacridine) moieties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C18H21N. It has an average mass of 251.366 Da and a monoisotopic mass of 251.167404 Da .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the creation of organic small molecules for application in organic electronics . It is also used in the preparation of organic–inorganic nanohybrids consisting of silver nanocrystals (Ag NCs) uniformly dispersed on the surface of this compound nanoribbons .
Physical And Chemical Properties Analysis
This compound has an average mass of 251.366 Da and a monoisotopic mass of 251.167404 Da . More detailed physical and chemical properties were not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
9-Hexylcarbazole derivatives have been explored for their antioxidant properties. A study by Malvy et al. (1980) found that 6-hydroxy-1,4-dimethyl carbazole, structurally related to this compound, exhibits significant inhibitory action in various in vitro peroxidative systems, surpassing the effectiveness of some known antioxidants (Malvy, Paoletti, Searle, & Willson, 1980).
Material Science Applications
This compound and its derivatives have found applications in material science, particularly in the field of organic electronics. For instance, Chang et al. (2017) synthesized this compound-based hole transporting materials with potential use in red phosphorescent organic light-emitting diodes (OLEDs). These materials demonstrated high potential for electroluminescence (EL) applications, with notable peak efficiencies (Chang, Krucaite, Lo, Chen, Su, Lin, Gražulevičius, Pečiulytė, & Grigalevicius, 2017).
Synthesis and Characterization
The synthesis and characterization of novel carbazole derivatives have been a significant area of research. Yang et al. (2008) synthesized novel carbazole derivatives, such as 3-acetyl-9-n-hexylcarbazole, and analyzed their UV-visible spectra, demonstrating the extent of pi conjugation in the system. These studies are crucial in understanding the physical and chemical properties of carbazole derivatives (Yang, Zhao, Li, Deng, Shao, Wu, & Tian, 2008).
Photophysical Properties
The investigation of the photophysical properties of carbazole derivatives has been another key area of focus. Feng et al. (2006) synthesized star-shaped carbazole-functionalized triazatruxenes, which exhibited good blue fluorescence, offering potential applications in optoelectronics and photonics (Feng, Lai, Ji, & Huang, 2006).
Pharmacological Potential
Beyond material science, carbazole derivatives also show promise in pharmacological applications. Waldau et al. (2009) explored the transformation of 9H-carbazole by biphenyl-utilizing bacteria, leading to the production of hydroxylated metabolites with potential pharmacological significance (Waldau, Methling, Mikolasch, & Schauer, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-hexylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-3-4-9-14-19-17-12-7-5-10-15(17)16-11-6-8-13-18(16)19/h5-8,10-13H,2-4,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFBKCOHURJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399600 | |
| Record name | 9-hexylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4041-21-8 | |
| Record name | 9-hexylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



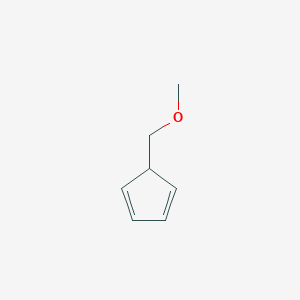
![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)

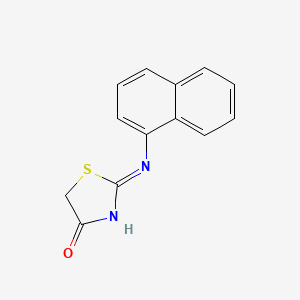



![2-[(4-Nitrophenyl)sulfonyl]benzoic acid](/img/structure/B3052268.png)
